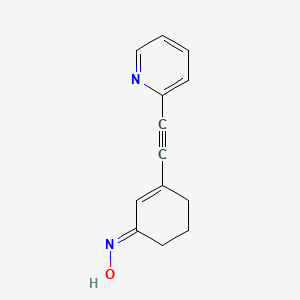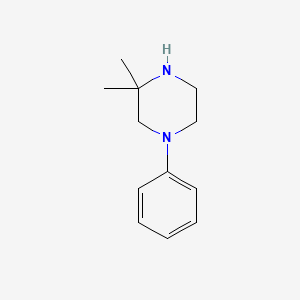![molecular formula C21H24N4O4S B12273358 1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B12273358.png)
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, and a sulfonylphenyl group that enhances its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine-2,5-dione derivative with a sulfonyl chloride in the presence of a base to form the sulfonylphenyl intermediate. This intermediate is then reacted with a piperidine derivative that has been functionalized with a methyl(pyridin-2-yl)amino group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, organic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a pyrrolidine-2,5-dione core.
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2-thione: Similar structure but with a thione group instead of a pyrrolidine-2,5-dione core.
Uniqueness
1-[4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core and a sulfonylphenyl group, which imparts specific chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H24N4O4S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1-[4-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H24N4O4S/c1-23(19-4-2-3-13-22-19)16-11-14-24(15-12-16)30(28,29)18-7-5-17(6-8-18)25-20(26)9-10-21(25)27/h2-8,13,16H,9-12,14-15H2,1H3 |
Clave InChI |
NABFXHKHFFQICR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid](/img/structure/B12273290.png)
![6,7,8-Trimethoxy-n-[(3-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12273291.png)

![N-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12273312.png)
![N,N-dimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12273314.png)
![3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12273322.png)

![N-(2-ethoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12273325.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline](/img/structure/B12273329.png)
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B12273341.png)

![4-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12273344.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12273347.png)
